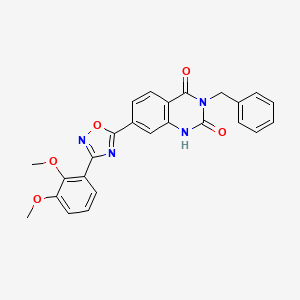
3-benzyl-7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-benzyl-7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-benzyl-7-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antitumor and antimicrobial activities.
Synthesis of the Compound
The synthesis of this compound involves multiple steps that typically include the formation of the quinazoline core followed by functionalization at specific positions. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity. For instance, methods involving the reaction of substituted benzyl halides with appropriate quinazoline derivatives have been reported to yield this compound effectively.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| 3-benzyl derivative | MCF-7 | 6.8 | |
| 2-(3-benzyl-6-methyl) derivative | Various | 10.47 - 14.12 | |
| Standard (5-FU) | Various | 22.60 |
The compound's mechanism of action is believed to involve inhibition of key cellular pathways responsible for tumor growth and proliferation. Molecular docking studies suggest that it may interact with specific targets within cancer cells, leading to apoptosis.
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has also been a subject of research. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 11 mm | 80 mg/mL | |
| Escherichia coli | 12 mm | 75 mg/mL | |
| Candida albicans | 10 mm | 77 mg/mL |
These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents to combat resistant strains.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings. For example:
- Antitumor Study : A series of benzyl-substituted quinazolinones were synthesized and tested for their antitumor activity against MCF-7 breast cancer cells. The study found that modifications at the benzyl position significantly enhanced cytotoxicity compared to standard treatments.
- Antimicrobial Study : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, derivatives showed superior activity compared to traditional antibiotics like ampicillin.
Eigenschaften
IUPAC Name |
3-benzyl-7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-32-20-10-6-9-18(21(20)33-2)22-27-23(34-28-22)16-11-12-17-19(13-16)26-25(31)29(24(17)30)14-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPHHSJOAKOJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














